molecular formula C11H12N4O3S B11763248 4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11763248
M. Wt: 280.31 g/mol
InChI Key: HUQIYHJZDNCGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a methoxyethyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Substitution with Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using 2-methoxyethyl halides.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be added through electrophilic aromatic substitution reactions using nitrobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the nitro group.

    4-(2-Methoxyethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but has a chloro group instead of a nitro group.

Uniqueness

4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the methoxyethyl and nitrophenyl groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

4-(2-methoxyethyl)-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H12N4O3S/c1-18-7-6-14-10(12-13-11(14)19)8-2-4-9(5-3-8)15(16)17/h2-5H,6-7H2,1H3,(H,13,19)

InChI Key

HUQIYHJZDNCGPV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.